molecular formula C8H11ClF3N3O B1443588 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1351499-82-5

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No. B1443588
M. Wt: 257.64 g/mol
InChI Key: RKBFITVLOJEHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Mannich Base Formation : This reaction is crucial for deriving piperidone derivatives. Various catalysts, such as ultrasound-Na~2~CO~3~, DIBAL-H, and NaHCO3, have been employed .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including cross-coupling reactions and dopamine D3 receptor antagonist synthesis . Further studies are needed to explore its reactivity and potential applications.

Scientific Research Applications

Antimicrobial Activity

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride and its derivatives have been explored for their antimicrobial properties. For instance, Krolenko, Vlasov, and Zhuravel (2016) synthesized new derivatives of 1,2,4-oxadiazole containing piperidine and found them to exhibit strong antimicrobial activity. A structure-activity study was performed to understand their antimicrobial effects better (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Spectral Analysis

In the field of synthetic chemistry, compounds like 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride have been synthesized and analyzed. Khalid et al. (2016) synthesized N-substituted derivatives of this compound and performed spectral analysis. These compounds were then screened against various bacterial strains, showcasing their potential in developing new antimicrobial agents (Khalid et al., 2016).

Antifungal Properties

Compounds derived from 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride have also shown promising antifungal properties. Sangshetti and Shinde (2011) synthesized a novel series of these derivatives and evaluated their antifungal activities, providing insights into their potential as antifungal agents (Sangshetti & Shinde, 2011).

Tubulin Inhibition for Antiproliferative Activity

The compound and its derivatives have been studied for their role in tubulin inhibition, which is significant in antiproliferative activity. Krasavin et al. (2014) discovered that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides act as tubulin inhibitors. This was confirmed through biological activity profile studies and biochemical assays, indicating the compound's potential in cancer research (Krasavin et al., 2014).

properties

IUPAC Name

3-piperidin-4-yl-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(14-15-7)5-1-3-12-4-2-5;/h5,12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBFITVLOJEHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

CAS RN

1351499-82-5
Record name 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 2
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 5
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Reactant of Route 6
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.